molecular formula C5H5BrN2O2 B1391638 2-Bromo-1-methyl-1H-imidazole-5-carboxylic acid CAS No. 852180-96-2

2-Bromo-1-methyl-1H-imidazole-5-carboxylic acid

Cat. No. B1391638
CAS RN: 852180-96-2
M. Wt: 205.01 g/mol
InChI Key: YFIVDPHEUDUMMF-UHFFFAOYSA-N
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Description

“2-Bromo-1-methyl-1H-imidazole-5-carboxylic acid” is a chemical compound with the CAS Number: 852180-96-2 . It has a molecular weight of 205.01 and its IUPAC name is 2-bromo-1-methyl-1H-imidazole-5-carboxylic acid .


Molecular Structure Analysis

The molecular formula of “2-Bromo-1-methyl-1H-imidazole-5-carboxylic acid” is C5H5BrN2O2 . The structure includes a bromine atom attached to the 2nd position of the imidazole ring and a methyl group attached to the 1st position .


Physical And Chemical Properties Analysis

“2-Bromo-1-methyl-1H-imidazole-5-carboxylic acid” is a solid at room temperature . It has a density of 1.9±0.1 g/cm3, a boiling point of 412.3±37.0 °C at 760 mmHg, and a flash point of 203.1±26.5 °C . It has 4 hydrogen bond acceptors, 1 hydrogen bond donor, and 1 freely rotating bond .

Scientific Research Applications

Synthesis of Functional Molecules

2-Bromo-1-methyl-1H-imidazole is utilized in the synthesis of various functional molecules due to its reactivity, particularly in C-N coupling reactions. For instance, it can be used to create N-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-amine through coupling with p-anisidine .

Development of Bimetallic Complexes

This compound serves as a precursor for ligands that form bimetallic platinum(II) complexes, which exhibit potent cytotoxic activity. Such complexes have potential applications in cancer therapy .

Anti-tubercular Agents

Imidazole derivatives synthesized from 2-Bromo-1-methyl-1H-imidazole have been evaluated for their anti-tubercular activity against Mycobacterium tuberculosis, with some showing promising minimum inhibitory concentration (MIC) values .

Advances in Imidazole Synthesis

Recent studies have focused on the regiocontrolled synthesis of substituted imidazoles, highlighting the importance of 2-Bromo-1-methyl-1H-imidazole in constructing key bonds during imidazole formation, which are crucial for a variety of applications .

Versatility in Medicine and Industry

Imidazole and its derivatives, including 2-Bromo-1-methyl-1H-imidazole, are known for their versatility, finding applications across medicine, synthetic chemistry, and industry. The compound’s utility in diverse multicomponent reactions under various conditions has been a subject of recent research updates .

Safety And Hazards

The safety data sheet (SDS) for “2-Bromo-1-methyl-1H-imidazole-5-carboxylic acid” can provide detailed safety and hazard information . It’s important to handle this compound with appropriate personal protective equipment and ensure adequate ventilation .

Future Directions

The future directions for “2-Bromo-1-methyl-1H-imidazole-5-carboxylic acid” and similar compounds could involve further exploration of their potential biological activities and applications. For instance, some imidazole derivatives have shown antiviral activity against orthopoxviruses .

properties

IUPAC Name

2-bromo-3-methylimidazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2O2/c1-8-3(4(9)10)2-7-5(8)6/h2H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFIVDPHEUDUMMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=C1Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1-methyl-1H-imidazole-5-carboxylic acid

Synthesis routes and methods

Procedure details

To a suspension of methyl 2-bromo-1-methyl-1H-imidazole-5-carboxylate (2.18 g, 10 mmol) in tetrahydrofuran (60 mL) and water (6 mL) was added lithium hydroxide (0.72 mg, 30 mmol) and the reaction mixture was allowed to stir at room temperature for 2.5 h. The solvent was removed under reduced pressure and water was added followed by formic acid, the resulting precipitate was filtered, washed with water and dried under vacuum overnight to afford the 2-bromo-1-methyl-1H-imidazole-5-carboxylic acid (82%). 1H-NMR (300 MHz, CDCl3): 7.79 (s, 1H), 3.91 (s, 3H). LCMS (ESI+) 205.0 (MH+). To a solution of the carboxylic acid (1.68 g, 8.2 mmol) in anhydrous tetrahydrofuran (24 mL) was added EDC (1.53 g, 9.9 mmol) followed by HOBt (1.22 g, 9.1 mmol) and the reaction mixture was allowed to stir for 1 h at room temperature. A solution of pyrrolidine (1.03 ml, 12.4 mmol) in tetrahydrofuran (8 mL) was added and the reaction mixture was allowed to stir overnight at room temperature. The solvent was removed under reduced pressure and residue partitioned between ethyl acetate and 1 M aqueous potassium carbonate. The organic layer was dried (Na2SO4) and solvent evaporated under reduced pressure. Purification by flash column chromatography (silica, EtOAc/MeOH 9:1) afforded the title compound (95%). 1H NMR (300 MHz, CDCl3): 7.79 (s, 1H), 3.92 (s, 3H), δ 3.35 (bs, 4H), δ 1.97 (bs, 4H). LCMS (ESI+) 257.0 (MH+).
Quantity
2.18 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
0.72 mg
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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